N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
説明
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-methylpyrazole ring at position 2. The adamantane-1-carboxamide moiety at the pyrazole-5-position introduces significant lipophilicity and structural rigidity, which may enhance target binding and metabolic stability . Pyrazolo[3,4-d]pyrimidines are well-documented as kinase inhibitors, and the adamantane group could optimize interactions with hydrophobic protein pockets .
特性
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O/c1-16-4-5-22(6-17(16)2)34-25-23(14-31-34)26(30-15-29-25)35-24(7-18(3)33-35)32-27(36)28-11-19-8-20(12-28)10-21(9-19)13-28/h4-7,14-15,19-21H,8-13H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJXGJLHBAXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C56CC7CC(C5)CC(C7)C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple pharmacophoric elements:
- Pyrazolo[3,4-d]pyrimidine moiety : Known for its role in developing epidermal growth factor receptor inhibitors (EGFRIs).
- Adamantane core : Often associated with antiviral properties and structural stability.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide have shown significant inhibitory effects on cancer cell proliferation.
Case Study: EGFR Inhibition
A study focused on the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most promising compound from this study had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of EGFR : This receptor plays a crucial role in cell signaling pathways that regulate cell division and survival. Compounds targeting EGFR can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives could arrest the cell cycle at the S and G2/M phases, leading to increased apoptotic activity .
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{...} | A549 | 8.21 | EGFR Inhibition |
| N-{...} | HCT-116 | 19.56 | EGFR Inhibition |
| Similar Derivative | A549 | 0.016 | Apoptosis Induction |
| Similar Derivative | HCT-116 | 0.236 | Apoptosis Induction |
Synthesis and Development
The synthesis of N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide involves several steps:
- Formation of Pyrazolo[3,4-d]pyrimidine : Utilizing various reagents to create the pyrazole core.
- Coupling with Adamantane : The adamantane structure is integrated to enhance biological activity.
- Final Carboxamide Formation : The carboxamide functionality is introduced to complete the synthesis.
Research Findings
Research has shown that modifications in the pyrazole structure can significantly influence biological activity. For example, substituents on the phenyl ring have been linked to increased potency against cancer cell lines .
類似化合物との比較
Fluorophenyl Analogs
Example Compound : N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (C₂₆H₂₆FN₇O₂, MW: 487.54 g/mol)
- Key Differences: The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group in the target compound. The absence of methyl groups could reduce steric hindrance, improving solubility but possibly decreasing metabolic stability compared to the dimethyl analog.
Chlorophenyl and Nitrophenyl Derivatives
Example Compounds :
- 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅ClN₄, MW: 298.77 g/mol)
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅N₅O₂, MW: 309.33 g/mol)
- Key Differences: Chloro and nitro groups introduce stronger electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to increased polarity.
Core Heterocyclic Modifications
Pyrazolo[3,4-b]Pyridine Derivatives
Example Compound : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₁H₂₂N₆O, MW: 374.44 g/mol)
- Key Differences: The pyrazolo[3,4-b]pyridine core replaces pyrazolo[3,4-d]pyrimidine, altering ring nitrogen positions and electronic distribution. Reduced molecular weight (374.44 vs.
Adamantane-Based Modifications
Example Compound : N-[1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]acetamide (C₂₇H₂₀F₂N₆O₃, MW: 571.20 g/mol)
- Key Differences: The adamantane group in the target compound is replaced with a chromen-4-one moiety, significantly altering lipophilicity and conformational flexibility.
Comparative Challenges
- Adamantane Integration :
- Regioselectivity :
Physicochemical and Pharmacokinetic Inferences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
